2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
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Overview
Description
2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is a complex organic compound with a benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2–8°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, DMSO, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, inhibiting its activity and thereby reducing blood pressure . The pathways involved include the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Azilsartan: Another angiotensin II receptor antagonist with a similar benzimidazole structure.
Thiabendazole: An anthelmintic agent with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Uniqueness
2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain molecular targets compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-24-26-21-9-5-8-20(23(29)30)22(21)28(24)15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-25-27-31/h3-14,27,31H,2,15H2,1H3,(H,29,30)/b25-14- |
InChI Key |
TVFHUOPDJYFDTA-QFEZKATASA-N |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N\NO)C(=O)O |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)O |
Origin of Product |
United States |
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